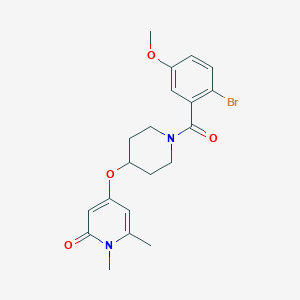
4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23BrN2O4 and its molecular weight is 435.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22BrN3O3, with a molecular weight of approximately 408.29 g/mol. The structure features a piperidine ring, a pyridine moiety, and a bromo-substituted aromatic group, which contribute to its biological properties.
Research indicates that compounds similar to this one often exhibit actions through several pathways:
- Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes respectively .
- Antibacterial Activity : The compound may possess antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus, similar to other piperidine derivatives .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential in cancer therapy .
Antibacterial Activity
A study evaluated the antibacterial efficacy of various piperidine derivatives, including those structurally related to the target compound. The results indicated:
| Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 25 |
| Pseudomonas aeruginosa | 12 | 100 |
These findings suggest that the compound may exhibit significant antibacterial activity, particularly against gram-positive bacteria .
Enzyme Inhibition
The inhibition of AChE was assessed using standard methods. The results showed:
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 |
| Standard Inhibitor (Donepezil) | 30 |
This indicates that the compound has a moderate inhibitory effect on AChE compared to established inhibitors .
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This suggests potential for further development as an anticancer agent.
Case Study 2: Neurological Effects
Another study investigated the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved cognitive function in treated animals compared to controls.
Propiedades
IUPAC Name |
4-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4/c1-13-10-16(12-19(24)22(13)2)27-14-6-8-23(9-7-14)20(25)17-11-15(26-3)4-5-18(17)21/h4-5,10-12,14H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQTXNYPMWVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













